

Preclinical Profile of CPI-169: A Potent Indole-Based EZH2 Inhibitor

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Compound of Interest

Compound Name: CPI-169 racemate

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This technical guide provides a comprehensive overview of the early preclinical data for CPI-169, a potent, selective, and indole-based small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data presented herein demonstrates CPI-169's robust in vitro and in vivo activity, establishing it as a significant tool for investigating the therapeutic potential of EZH2 inhibition.

Core Data Summary

The preclinical development of CPI-169 has yielded significant quantitative data, highlighting its potency and efficacy in both biochemical and cellular contexts, as well as in a preclinical tumor model.

In Vitro Activity

CPI-169 demonstrates high potency against the Polycomb Repressive Complex 2 (PRC2), the multi-protein complex containing EZH2. This translates to effective inhibition of histone methylation in a cellular context.

Parameter	Value	Description
Biochemical IC50 (PRC2)	< 1 nM	Half-maximal inhibitory concentration against the catalytic activity of the PRC2 complex. [1]
Cellular EC50 (H3K27me3)	70 nM	Half-maximal effective concentration for the reduction of cellular levels of histone H3 lysine 27 trimethylation. [1]

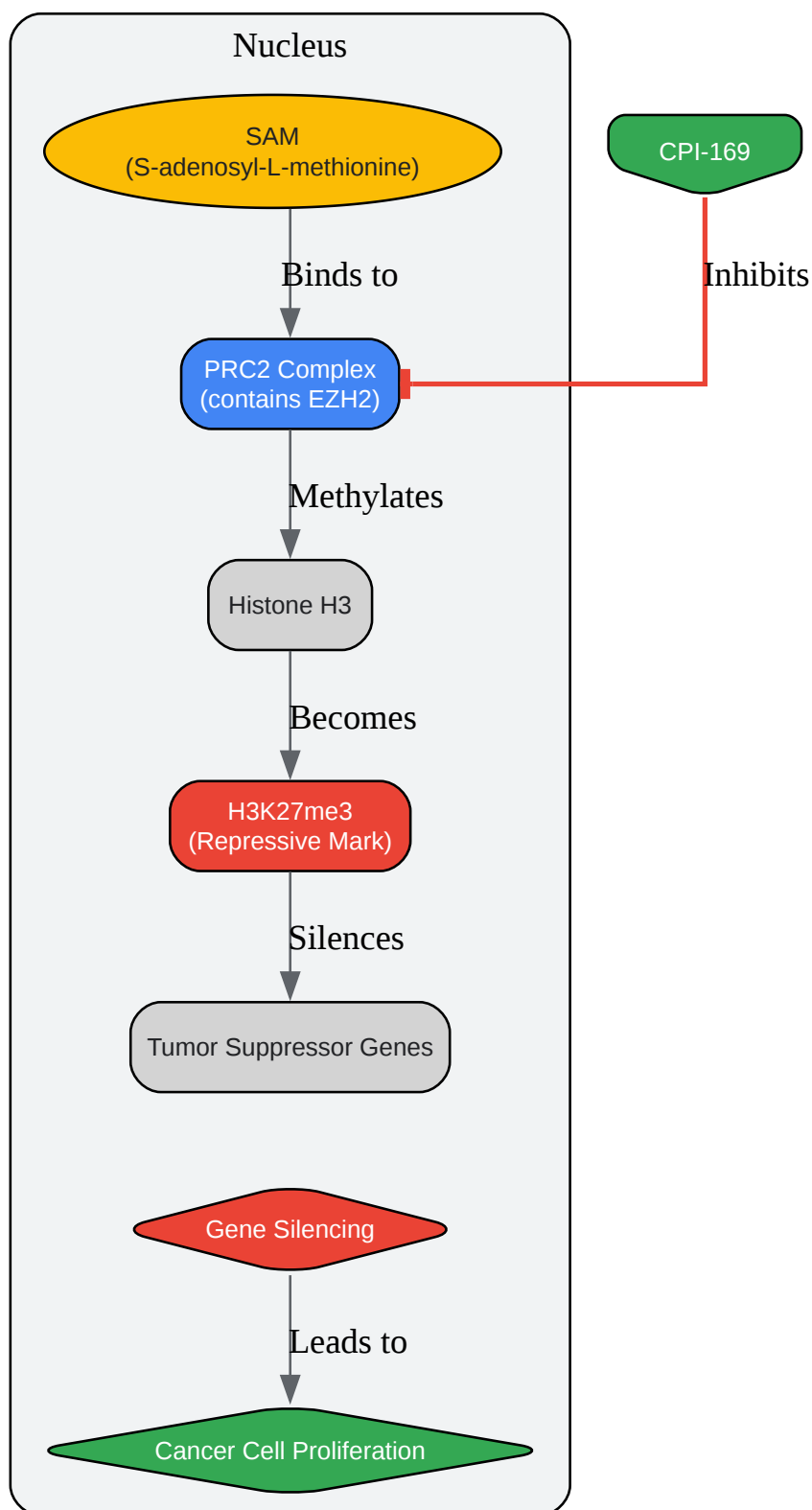
In Vivo Efficacy

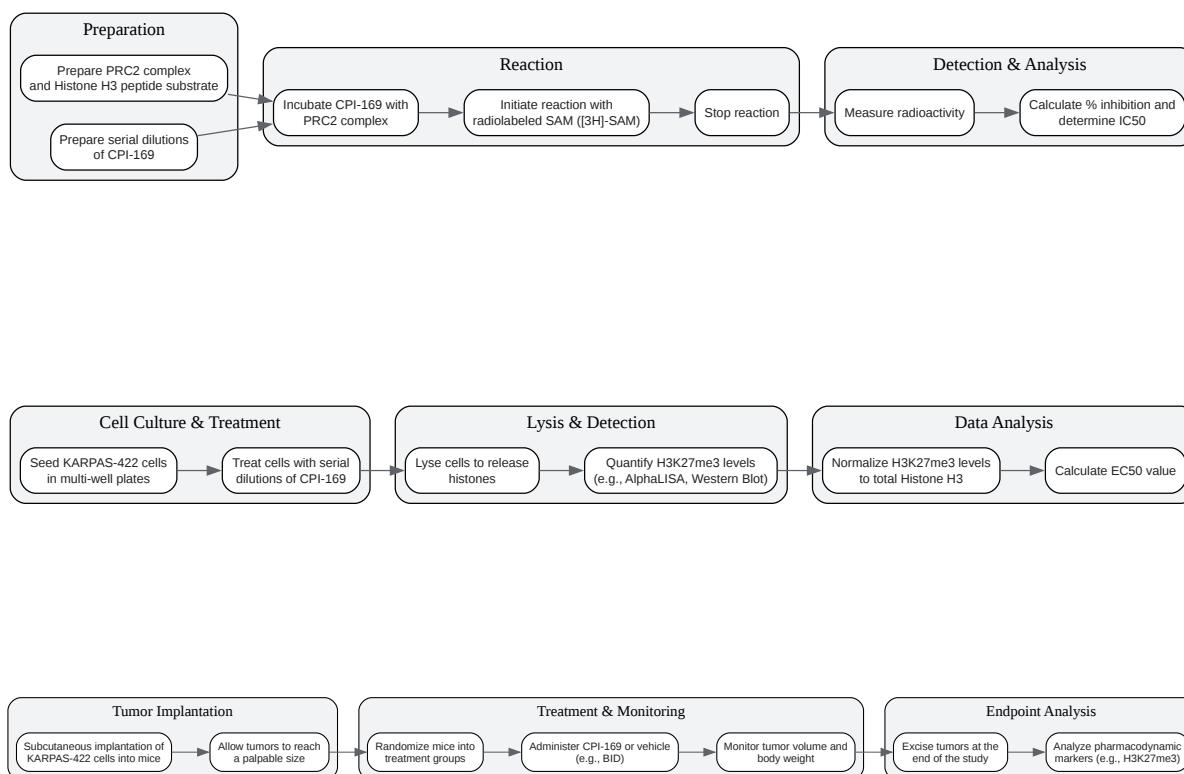
In a preclinical xenograft model using the EZH2 mutant diffuse large B-cell lymphoma (DLBCL) cell line KARPAS-422, CPI-169 exhibited significant, dose-dependent anti-tumor activity.

Model	Dose	Outcome
KARPAS-422 Xenograft	100 mpk, BID (suboptimal)	Tumor growth inhibition. [2]
KARPAS-422 Xenograft	200 mpk, BID	Complete tumor regression. [1] [2]

Mechanism of Action: Targeting the EZH2 Signaling Pathway

CPI-169 functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the EZH2-catalyzed methylation of histone H3 at lysine 27 (H3K27). This inhibition prevents the formation of the repressive H3K27me3 mark, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects.





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